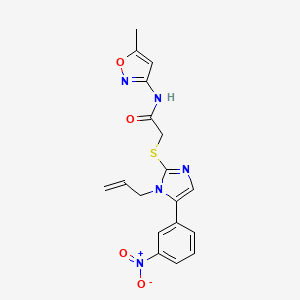

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

描述

This compound is a heterocyclic thioacetamide derivative featuring a 1H-imidazole core substituted with an allyl group at position 1, a 3-nitrophenyl group at position 5, and a thioether-linked acetamide moiety terminating in a 5-methylisoxazole ring. The presence of the 3-nitrophenyl group may enhance electron-withdrawing effects, influencing reactivity and binding affinity, while the allyl group could modulate steric interactions in biological targets.

属性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S/c1-3-7-22-15(13-5-4-6-14(9-13)23(25)26)10-19-18(22)28-11-17(24)20-16-8-12(2)27-21-16/h3-6,8-10H,1,7,11H2,2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCGUODNOCXBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an imidazole ring, a thio group, and an isoxazole moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound through various studies, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.4 g/mol. The structure includes significant functional groups that enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4O3S |

| Molecular Weight | 394.4 g/mol |

| CAS Number | 1235082-18-4 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving appropriate aldehydes and amines.

- Introduction of Functional Groups : The nitrophenyl group is introduced via nitration reactions, while the isoxazole moiety can be synthesized through cyclization reactions involving suitable precursors.

- Thioether Formation : The final product is formed through coupling reactions between the imidazole and isoxazole components.

Biological Activity

Research has shown that compounds containing imidazole and isoxazole rings exhibit a range of biological activities, including:

Antimicrobial Activity

Studies indicate that similar imidazole derivatives possess significant antimicrobial properties. For instance, compounds with thio groups have been reported to inhibit bacterial growth by interfering with cell wall synthesis or protein function . The specific mechanisms may include:

- Inhibition of bacterial enzymes critical for cell wall biosynthesis.

- Disruption of protein synthesis pathways.

Anticancer Potential

There is emerging evidence suggesting that imidazole derivatives can exhibit anticancer activity. The mechanism may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through modulation of signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Compounds similar to this compound have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators . This activity may be linked to their ability to modulate pathways such as NF-kB signaling.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Antimicrobial Activity : A series of imidazole derivatives were tested against various bacterial strains, demonstrating effective inhibition at low concentrations, suggesting potential for development as new antibiotics .

- Anticancer Research : In vitro studies on similar thioamide compounds revealed significant cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents.

- Anti-inflammatory Mechanisms : Research has demonstrated that certain derivatives can significantly reduce levels of inflammatory markers in animal models, highlighting their therapeutic potential in treating inflammatory diseases .

相似化合物的比较

Compound 23 (N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide)

- Key Differences: Replaces the imidazole core with a triazinoindole system and substitutes the 5-methylisoxazole with a cyanomethylphenyl group.

- Synthesis: Prepared via condensation of 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid with 2-(4-aminophenyl)acetonitrile (95% purity) .

Compound 5 (N-(5-Methylisoxazol-3-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide)

- Key Differences: Substitutes the imidazole with a dihydrobenzoquinazolinone scaffold and introduces a sulfamoylphenyl group.

- Characterization : Melting point 292.4°C; IR bands at 3403 cm⁻¹ (NH), 1693 cm⁻¹ (C=O), and 1340 cm⁻¹ (SO₂). The ¹H NMR spectrum confirms the 5-methylisoxazole moiety (δ 2.10 ppm, CH₃) .

- Relevance : The sulfonamide group may improve solubility and pharmacokinetic properties compared to the nitro group in the target compound.

Substituent Effects on Bioactivity

Nitro-Substituted Analogues

- Compound 6c (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide)

- Features a 3-nitrophenyl group similar to the target compound but incorporates a triazole-naphthoxymethyl system.

- Spectral Data : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 8.61 ppm (s, 1H) and a triazole proton at δ 8.40 ppm. HRMS confirms [M+H]⁺ at 404.1348 .

- Relevance : The triazole ring may confer metal-binding properties, diverging from the imidazole’s hydrogen-bonding capacity.

Brominated Analogues

- Compound 27 (2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide) Incorporates bromine at both the triazinoindole core and the phenyl ring. Synthesis: Achieved via reaction of brominated triazinoindole-thioacetic acid with 4-bromoaniline (95% purity) . Relevance: Bromine’s electronegativity and steric bulk may enhance halogen bonding in target interactions compared to the allyl group in the target compound.

Spectral and Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。